N-cycloheptyl-2-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-cycloheptyl-2-methyl-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.15076381 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Molecular Structure
Research has focused on the synthesis of complex molecules that share structural similarities or functionalities with N-cycloheptyl-2-methyl-3-[(methylsulfonyl)amino]benzamide, exploring efficient synthesis routes and characterizing their molecular structures. For example, studies have reported on the solution-phase synthesis of hindered N-methylated tetrapeptides, highlighting the effectiveness of certain protected amino acid chlorides in peptide bond formation and the use of methylation steps for compound modification (Vedejs & Kongkittingam, 2000). Another study on the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate for pharmaceutical compounds, underlines the relevance of specific synthetic routes for producing key intermediates with high yield and purity (Yang Jian-she, 2009).
Applications in Chemical Synthesis
Research has also delved into the development of novel synthetic methods and the exploration of chemical reactions that could be pertinent to the manipulation or application of compounds like this compound. For instance, a study reported the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes, showcasing a novel approach to functionalize alkanes via reactions with amides and sulfonamides (Tran et al., 2014). This research highlights innovative methodologies that could potentially be applied to the modification of benzamide derivatives, enhancing their utility in chemical synthesis.
Potential Applications in Material Science
The synthesis and characterization of novel polymers incorporating sulfonamide groups have been investigated, reflecting on the broader applicability of such functional groups in material science. For example, a study on the synthesis and desalination study of novel polysulfone blend membranes with polysulfone (PSF) incorporates similar sulfonamide functionalities, demonstrating their utility in water purification technologies (Padaki et al., 2012).
Properties
IUPAC Name |
N-cycloheptyl-3-(methanesulfonamido)-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-14(10-7-11-15(12)18-22(2,20)21)16(19)17-13-8-5-3-4-6-9-13/h7,10-11,13,18H,3-6,8-9H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHQYTZSDZWKAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.